molecular formula C11H6BrF3O3 B13248020 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

Cat. No.: B13248020
M. Wt: 323.06 g/mol
InChI Key: OODLETPYKNYFPC-UHFFFAOYSA-N
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Description

6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a chromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable chromene precursor followed by the introduction of the trifluoromethyl group. The carboxylic acid functionality is then introduced through oxidation or carboxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions including:

    Oxidation: Conversion of the chromene core to more oxidized forms.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted chromenes.

Scientific Research Applications

6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The chromene core structure allows for π-π interactions and hydrogen bonding, facilitating its binding to biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure with a fluorine atom instead of the chromene core.

    2-(trifluoromethyl)chromene-3-carboxylic acid: Lacks the bromine atom but retains the trifluoromethyl and chromene functionalities.

Uniqueness

6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is unique due to the combination of its bromine, trifluoromethyl, and chromene moieties. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3O3/c12-6-1-2-8-5(3-6)4-7(10(16)17)9(18-8)11(13,14)15/h1-4,9H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODLETPYKNYFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(O2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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